Diphenyliodonium hexafluoroarsenate

Vue d'ensemble

Description

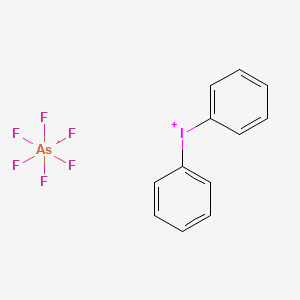

Diphenyliodonium hexafluoroarsenate is an organoiodine compound with the molecular formula C12H10AsF6I. It is a white to almost white powder or crystalline solid that is soluble in methanol . This compound is known for its use as a photoinitiator in various polymerization processes, particularly in the field of cationic photopolymerization .

Mécanisme D'action

- Role : By blocking these enzymes, DPI-AsF₆ prevents the degradation of cAMP (cyclic adenosine monophosphate), which is an inhibitor of platelet function. Elevated cAMP levels inhibit platelet aggregation and the response to ADP .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Diphenyliodonium hexafluoroarsenate plays a significant role in biochemical reactions, particularly in the generation of strong acids through photolysis. It interacts with various enzymes and proteins, primarily through the release of protons upon exposure to light. This interaction can lead to the activation or inhibition of specific biochemical pathways. For example, this compound has been shown to interact with enzymes involved in the polymerization of epoxy resins, enhancing the curing process through the generation of acid catalysts .

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Upon exposure to light, the compound releases protons, which can alter the pH within cellular compartments. This change in pH can impact enzyme activity, leading to modifications in cellular functions. For instance, this compound has been observed to affect the photoreactivity of photosensitive polyimides, influencing the polymerization process and ultimately altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of strong acids through photolysis. When exposed to light, the compound undergoes a photochemical reaction that releases protons. These protons can then interact with various biomolecules, leading to enzyme activation or inhibition. For example, this compound can initiate the cationic photopolymerization of epoxy resins by generating acid catalysts, which in turn activate the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under specific storage conditions, but its photoreactivity can decrease over time if exposed to light for extended periods. Long-term studies have shown that this compound can maintain its effectiveness in generating strong acids for polymerization processes, although its efficiency may diminish with prolonged exposure to light .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively generate strong acids without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular functions and potential toxicity to aquatic life . It is crucial to determine the appropriate dosage to balance its effectiveness and minimize potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the generation of strong acids through photolysis. The compound interacts with enzymes and cofactors that facilitate the release of protons upon exposure to light. This interaction can affect metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to influence the photopolymerization of epoxy resins by generating acid catalysts that drive the polymerization process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, where it exerts its effects on biochemical reactions and cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to regions where it can effectively generate strong acids for photopolymerization processes, thereby enhancing its biochemical activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenyliodonium hexafluoroarsenate can be synthesized through the reaction of diphenyliodonium salts with hexafluoroarsenic acid. One common method involves the reaction of diphenyliodonium chloride with hexafluoroarsenic acid in the presence of a suitable solvent such as methanol . The reaction is typically carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyliodonium hexafluoroarsenate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, typically involving reducing agents that target the iodine center.

Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodonium oxides, while reduction reactions can produce diphenyl iodide. Substitution reactions typically result in the formation of new organoiodine compounds with different functional groups .

Applications De Recherche Scientifique

Diphenyliodonium hexafluoroarsenate has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Diphenyliodonium hexafluorophosphate: Another commonly used photoinitiator with similar properties and applications.

Diacetoxyiodobenzene: A related organoiodine compound used in oxidation reactions.

Iodobenzene diacetate: Known for its use in organic synthesis as an oxidizing agent.

Uniqueness

Diphenyliodonium hexafluoroarsenate is unique due to its high efficiency as a photoinitiator and its ability to generate reactive intermediates under mild conditions. Its solubility in methanol and stability at low temperatures make it particularly suitable for various industrial and research applications .

Propriétés

IUPAC Name |

diphenyliodanium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGZTBBPOZNSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

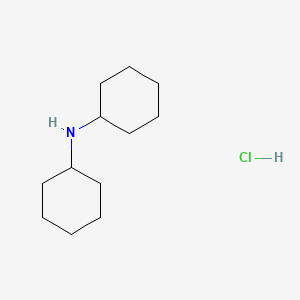

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10AsF6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886495 | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-15-4 | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diphenyliodonium hexafluoroarsenate acts as a photoacid generator (PAG). Upon UV irradiation, it undergoes photolysis, generating a strong acid, often hexafluoroarsenic acid (HAsF6) [, , ]. This acid then initiates cationic polymerization reactions, particularly effective for monomers like epoxides [, , ].

A: this compound offers several advantages as a photoinitiator. It exhibits high reactivity upon UV exposure, leading to rapid curing processes [, ]. Additionally, it demonstrates good solubility in common solvents, facilitating its incorporation into various resin formulations [, ]. The ability to tailor the curing process by controlling the irradiation time and post-cure conditions makes it versatile for diverse applications [].

A: Yes, research has explored the kinetics of this compound-mediated polymerization. Studies demonstrate that the reaction involves a chemical amplification process, where a single acid molecule generated by DPI-AsF6 can initiate the polymerization of multiple monomer units [, ]. This amplification contributes to its efficiency as a photoinitiator. The activation energy for epoxy polymerization using DPI-AsF6 has been determined to be relatively low, around 6 kJ/mol for certain polyimide systems, highlighting its effectiveness even at lower temperatures [].

A: Yes, the type of PAG significantly influences photocuring. For instance, replacing this compound with diphenyl-iodonium 9,10-dimethylanthracene-2-sulfonate (DIAS) as the PAG resulted in a notable decrease in irradiation time required to achieve a similar level of monomer conversion. This improvement is attributed to DIAS's different absorption spectrum, allowing it to utilize a wider range of UV wavelengths for photolysis [].

A: While predominantly known for epoxy curing, research has explored this compound's potential in other areas. One notable example is its use in doping polypyrrole, a conducting polymer. Upon UV irradiation in the presence of DPI-AsF6, polypyrrole films exhibited a significant increase in conductivity []. This suggests its possible utility in developing photo-responsive materials or devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)

![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)

![3-[[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B1224237.png)

![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)

![N-[1-[[anilino(sulfanylidene)methyl]amino]-2,2,2-trichloroethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1224243.png)

![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)

![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)

![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)

![(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1224255.png)